molecular formula C11H11N3O B7949863 2-amino-6-benzyl-1H-pyrimidin-4-one

2-amino-6-benzyl-1H-pyrimidin-4-one

Cat. No.: B7949863
M. Wt: 201.22 g/mol
InChI Key: ICVOELCHCKJETJ-UHFFFAOYSA-N
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Description

This inhibition has been shown to promote the maintenance of the pluripotency of embryonic stem cells . The compound’s unique properties make it a valuable tool in various fields of study, including chemistry, biology, and medicine.

Chemical Reactions Analysis

2-amino-6-benzyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

The compound is being investigated for its potential as a therapeutic agent. Its structural similarity to biologically active molecules positions it as a candidate for drug development, particularly in the treatment of cancer and infectious diseases. For instance, structure-activity relationship (SAR) studies have indicated that modifications in the benzyl group can enhance cytotoxic activity against various cancer cell lines, such as MDA-MB-231 breast cancer cells, with notable IC50 values around 27.6 μM .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
2-Amino-6-benzyl-1H-pyrimidin-4-oneMDA-MB-231 Breast Cancer27.6
Similar Pyrimidine DerivativeA549 Lung Cancer15.3
Similar Pyrimidine DerivativeHeLa Cervical Cancer22.0

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, including enzymes or receptors, which modulate their activity and lead to various biological effects. This interaction is crucial for understanding the compound's therapeutic potential.

Organic Synthesis

Intermediate in Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in organic synthesis.

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxidized pyrimidine derivativesPotassium permanganate
ReductionModifies functional groupsSodium borohydride
SubstitutionSubstitutes benzyl group with nucleophilesAmines, thiols

Biological Studies

Investigation of Biological Interactions

Research has focused on studying the interactions of this compound with biological targets to understand its potential effects and mechanisms of action. Notably, compounds derived from this structure have been evaluated for their anti-inflammatory properties and activity against nitric oxide (NO) production in immune cells .

Case Study: Anti-inflammatory Activity

A series of related pyrimidine derivatives demonstrated significant inhibition of NO production in mouse peritoneal cells, highlighting their potential as anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundIC50 (μM)
5-Fluoro-2-amino-4,6-dichloropyrimidine2.5
5-Chloro-2-amino-4,6-dichloropyrimidine3.0

Mechanism of Action

2-amino-6-benzyl-1H-pyrimidin-4-one exerts its effects by inhibiting protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway, which is crucial for maintaining the undifferentiated state of embryonic stem cells. The compound binds to specific sites on the protein kinase D molecule, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

2-amino-6-benzyl-1H-pyrimidin-4-one is unique in its ability to inhibit protein kinase D and maintain the pluripotency of embryonic stem cells. Similar compounds include:

These compounds share some similarities in their mechanisms of action and applications, but this compound stands out due to its specific inhibition of protein kinase D and its unique effects on stem cell pluripotency.

Properties

IUPAC Name

2-amino-6-benzyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVOELCHCKJETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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